molecular formula C29H26N4O8S B2391987 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-95-6

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No.: B2391987
CAS No.: 896705-95-6
M. Wt: 590.61
InChI Key: NHUDJWIPVFITEF-UHFFFAOYSA-N
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Description

This compound is a complex quinazolinone derivative featuring a 1,3-benzodioxole moiety, a sulfanyl-linked 4-methoxyanilino group, and a propanamide side chain. The 1,3-benzodioxole group may enhance metabolic stability, while the 4-methoxyanilino moiety could influence binding affinity through hydrophobic or hydrogen-bonding interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O8S/c1-37-19-5-3-18(4-6-19)31-27(35)14-42-29-32-21-12-25-24(40-16-41-25)11-20(21)28(36)33(29)9-8-26(34)30-13-17-2-7-22-23(10-17)39-15-38-22/h2-7,10-12H,8-9,13-16H2,1H3,(H,30,34)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDJWIPVFITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity. The molecular formula is C21H19N3O4C_{21}H_{19}N_{3}O_{4} with a molecular weight of 377.39 g/mol. The presence of various functional groups enhances its potential biological activity.

Biological Activity Overview

Research indicates that compounds containing benzodioxole structures exhibit significant biological activities, particularly in anticancer and enzyme inhibition contexts. This section reviews the biological activities associated with the compound .

Anticancer Activity

Recent studies have shown that derivatives of benzodioxole can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study on Cytotoxic Effects : A study synthesized several benzodioxole derivatives and evaluated their effects on A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. The most effective compound demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cancer cells, suggesting a strong anticancer potential .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54912.5Induces apoptosis
Compound 5C615.0Disrupts mitochondrial potential

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on cholinesterases, which are important for neurotransmission regulation.

  • Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, certain compounds showed higher potency against AChE than BuChE, indicating selective inhibition that could be beneficial in treating conditions like Alzheimer's disease .
CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 10108.0 ± 3.53205.0 ± 5.0
Compound 5No activityNo activity

Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound may involve:

  • Induction of Apoptosis : The compound has been shown to increase both early and late apoptosis in cancer cells.
  • Disruption of Mitochondrial Membrane Potential : This leads to increased reactive oxygen species (ROS) production, contributing to cell death.
  • Inhibition of DNA Synthesis : The compound's interaction with DNA synthesis pathways further supports its role as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study on Benzodioxole Derivatives : A series of experiments demonstrated that modifying substituents on the benzodioxole ring significantly influenced cytotoxicity profiles against various cancer cell lines, emphasizing the importance of chemical structure in biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Impacts

Feature Hypothesized Role Analog Support (Evidence)
Quinazolinone core Kinase or protease inhibition
1,3-Benzodioxole Metabolic stability
4-Methoxyanilino group Hydrophobic/H-bond interactions
Sulfanyl bridge Solubility modulation

Table 2: Comparative Bioactivity Data (Hypothetical Projection)

Compound Target Enzyme IC₅₀ (nM) Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 15 (projected) 25 (projected) 4.5 (projected)
N-(2-Amino-4-sulfamoylphenyl)propanamide 12 18 3.2
N-Phenyl-2-furohydroxamic acid 850 120 1.8

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